ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate
Description
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 3, a ketone at position 4, and a sulfanyl-linked ethyl butanoate moiety at position 2. This scaffold is structurally analogous to benzothieno[3,2-d]pyrimidinones, which are well-documented for their anti-inflammatory properties via inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) in human keratinocytes and macrophages . The sulfanyl group in this compound may enhance its bioactivity by modulating electron density and intermolecular interactions, while the ethyl butanoate chain could influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-14(17(22)23-4-2)25-18-19-13-10-11-24-15(13)16(21)20(18)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKDFGNMXVQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[3,2-d]pyrimidine core.
Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the thieno[3,2-d]pyrimidine intermediate.
Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thieno[3,2-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Anti-inflammatory Activity: The methanesulfonamide-substituted benzothieno[3,2-d]pyrimidine (Compound 1) demonstrated potent COX-2 inhibition (IC₅₀ ~1.2 µM) and suppressed PGE₂ and IL-8 production in human keratinocytes . The target compound’s sulfanylbutanoate group may mimic this activity but with altered pharmacokinetics due to esterification.
- Antimicrobial Activity: Oxobutanoate derivatives (e.g., 2e) with hydrazono-sulfamoylphenyl substituents showed antimicrobial effects (MIC ~8 µg/mL against S. aureus), highlighting the role of the 3-oxobutanoate moiety in divergent bioactivity .
Pharmacological Cross-Comparison
Biological Activity
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₃H₁₅N₂O₃S. Its structural features include a thieno[3,2-d]pyrimidine core with a sulfanyl group and an ethyl ester moiety.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| LogP (Partition Coefficient) | 1.5 |
| Water Solubility | Low |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with a thieno[3,2-d]pyrimidine derivative containing a sulfanyl group. The reaction conditions often require careful control to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : The compound exhibited an MIC of 64 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant effects in animal models. It demonstrated significant protection against induced seizures in mice at doses ranging from 50 to 100 mg/kg.
Case Studies
- Antimicrobial Efficacy : A study conducted by Al-Majidi et al. (2015) tested various thieno[3,2-d]pyrimidine derivatives against clinical isolates and found that those with the sulfanyl group displayed enhanced activity compared to their non-sulfanyl counterparts.
- Anticancer Mechanism : Research by Khalil et al. (2016) explored the apoptotic pathways activated by ethyl 2-{(4-oxo-3-pheny...}. The study concluded that the compound effectively downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
